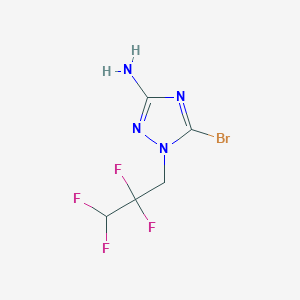
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine and tetrafluoropropyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazole
- 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazol-3-amine
- 5-Bromo-1H-1,2,4-triazol-3-amine
Uniqueness
5-Bromo-1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the tetrafluoropropyl group
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H5BrF4N4 |
|---|---|
Molecular Weight |
277.02 g/mol |
IUPAC Name |
5-bromo-1-(2,2,3,3-tetrafluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5BrF4N4/c6-3-12-4(11)13-14(3)1-5(9,10)2(7)8/h2H,1H2,(H2,11,13) |
InChI Key |
IEIUXJFDQSYQPP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)N1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B13304735.png)

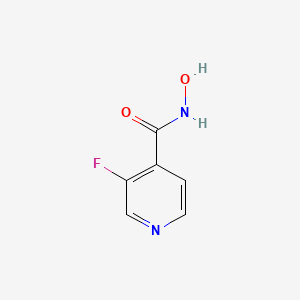
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)

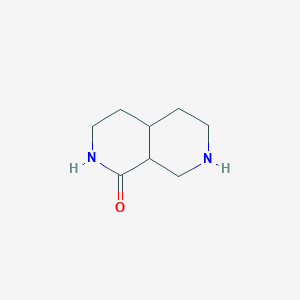
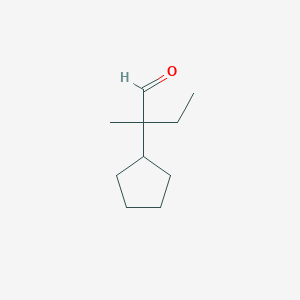

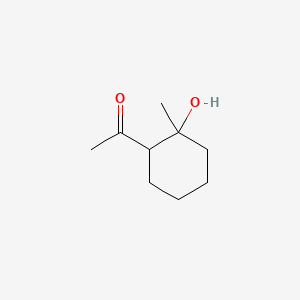
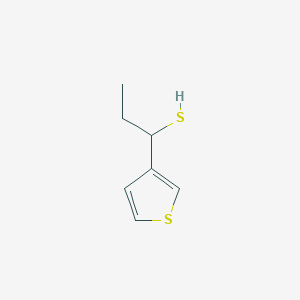
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13304805.png)

![[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol](/img/structure/B13304816.png)
